2,3-Dichloropropionamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQSRDWXDLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871293 | |
| Record name | 2,3-Dichloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19433-84-2 | |
| Record name | 2,3-Dichloropropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19433-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloropropionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019433842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19433-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406576 | |
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| Record name | 2,3-Dichloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloropropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.127 | |
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Synthetic Methodologies and Chemical Transformations of 2,3 Dichloropropionamide
Primary Synthetic Routes to 2,3-Dichloropropionamide
The synthesis of this compound can be approached through several chemical strategies, each with distinct advantages and applications. These routes include direct halogenation, precursor-based methods, and potentially multicomponent reactions.
Direct Halogenation Strategies
A common and direct method for the synthesis of vicinal di-halogenated amides is the electrophilic addition of a halogen across the carbon-carbon double bond of an α,β-unsaturated amide precursor. For this compound, the logical precursor is acrylamide (B121943) (propenamide). The reaction involves the addition of chlorine (Cl₂) to acrylamide.
This type of reaction is analogous to the bromination of acrylamide, which yields 2,3-dibromopropionamide. The mechanism proceeds via an ionic pathway where the halogen molecule is polarized, and the electrophilic end attacks the double bond, forming a cyclic halonium intermediate, which is then opened by the nucleophilic halide ion. In a similar vein, the addition of hydrohalic acids like hydrochloric acid across the double bond of acrylamide can also occur, leading to the formation of β-halopropionamides. scribd.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. taylorfrancis.comfrontiersin.org While MCRs are widely used for generating molecular diversity and complex heterocyclic structures, their application for the direct synthesis of simple acyclic compounds like this compound is not extensively documented in scientific literature. mdpi.comrug.nl The Hantzsch pyrrole (B145914) synthesis, for instance, is a three-component reaction involving an α-haloketone, a β-dicarbonyl compound, and a primary amine, showcasing the use of halogenated precursors in MCRs. mdpi.com However, a specific MCR pathway that directly yields this compound has not been prominently reported.
Precursor-Based Synthesis and Optimization
Beyond direct chlorination of acrylamide, this compound and its derivatives can be synthesized from more complex precursors, often involving the acylation of an amine with a dichlorinated acyl chloride. A key precursor for this method is 2,3-dichloropropanoyl chloride.
One documented example involves the synthesis of N-substituted 2,3-dichloropropionamides. In a specific study, N-(2-cyano-1,2-diphenyl-ethyl)-2,3-dichloropropionamide was prepared by reacting 2-anilino-2-phenylacetonitrile with 2,3-dichloropropanoyl chloride. researchgate.net The reaction is typically carried out in a suitable solvent like acetone (B3395972) at reduced temperatures to control reactivity, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net
Table 1: Synthesis of an N-substituted this compound Derivative
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 2-Anilino-2-phenylacetonitrile | 2,3-Dichloropropanoyl chloride | Triethylamine | Acetone | 0–5°C, then RT | N-(2-cyano-1,2-diphenyl-ethyl)-2,3-dichloropropionamide |
Data sourced from a study on the synthesis of 2-arylpyrrolidinecarbonitriles. researchgate.net
Derivatization and Functionalization Reactions of this compound
The two chlorine atoms and the amide moiety in this compound are sites for a variety of chemical transformations, making it a useful intermediate for synthesizing more complex molecules.
Nucleophilic Substitution Reactions at Halogenated Centers
The chlorine atoms in this compound are susceptible to nucleophilic substitution. wikipedia.org The reactivity of these centers allows for the introduction of various functional groups. The general mechanism for these transformations is typically Sₙ2, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. ksu.edu.salibretexts.org
A significant application of this reactivity is in intramolecular cyclization reactions. N-substituted 2,3-dichloropropionamides can undergo intramolecular cyclization under phase-transfer catalysis conditions to yield 4-chloropyrrolidine derivatives. researchgate.netresearchgate.net In this reaction, a nucleophilic group within the N-substituent attacks one of the chlorinated carbons, leading to ring formation.
Table 2: Intramolecular Cyclization of this compound Derivatives
| Substrate | Reaction Type | Conditions | Product |
|---|---|---|---|
| N-Aroyl-N-aryl-2,3-dichloropropionamides | Intramolecular Cyclization | Phase-Transfer Catalysis | 1-Aroyl-2-aryl-4-chloropyrrolidine-2-carbonitriles |
This reaction demonstrates the use of 2,3-dichloropropionamides as precursors for heterocyclic synthesis. researchgate.netresearchgate.net
Furthermore, reactions with external nucleophiles are also common. For instance, similar dichlorinated acrylic systems react with primary amines to give products where one chlorine atom is substituted by the amine. researchgate.net This highlights the potential for selective substitution reactions on the this compound backbone. The use of α-haloamides as alkylating agents for nucleophiles like amines is a well-established synthetic strategy. nih.gov
Modifications and Reactions Involving the Amide Moiety
The amide functional group itself can undergo several characteristic reactions, although the presence of the chlorine atoms can influence the reaction outcomes.
Hydrolysis: Like other amides, this compound can be hydrolyzed under acidic or basic conditions to yield 2,3-dichloropropionic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). scribd.com
Reduction: The reduction of the amide group is possible, though it requires strong reducing agents like lithium aluminum hydride. This reaction would convert the amide into the corresponding diamine, 2,3-dichloropropan-1-amine.
Hofmann Rearrangement: Primary amides can undergo the Hofmann rearrangement when treated with a halogen (like bromine) and a strong base. This reaction converts the amide into a primary amine with one less carbon atom. organic-chemistry.org Applying this to this compound would be expected to produce 1,2-dichloroethanamine.
Dehydration: Dehydration of a primary amide typically yields a nitrile. However, this reaction usually requires high temperatures and a strong dehydrating agent, conditions under which this compound might undergo other reactions like elimination of HCl.
Photodegradation: Studies on the environmental fate of related compounds have shown that they can undergo photodegradation. For example, 3,4-dichloropropionamide has been shown to degrade in aqueous titanium dioxide suspensions under UV light, leading to the formation of chloride ions, nitrate, and carbon dioxide. scispace.comscispace.com
Reductive Transformations
The reduction of the carbon-chlorine bonds in this compound can lead to the formation of less halogenated propionamides. While specific studies focusing solely on the reductive dehalogenation of this compound are not extensively detailed in the provided search results, related research on similar compounds suggests that such transformations are feasible. For instance, studies on the reductive dechlorination of other chlorinated organic compounds, such as carbon tetrachloride, have explored the use of Fe(II)-Fe(III) systems, sometimes enhanced by the presence of copper ions. ruh.ac.lk These methods could potentially be adapted for the selective reduction of this compound. The specific products would depend on the reaction conditions and the reducing agents employed, potentially yielding 2-chloropropionamide, 3-chloropropionamide, or fully reduced propanamide.
Cyclization Reactions Employing this compound as a Precursor
This compound is a valuable precursor for synthesizing cyclic compounds, particularly heterocycles, through various cyclization strategies. niscpr.res.inresearchgate.netorganic-chemistry.orgbeilstein-journals.org These reactions leverage the electrophilic nature of the carbon atoms bearing the chlorine atoms and the nucleophilic character of the amide group or other introduced functionalities.
Intramolecular cyclization of this compound derivatives is a key strategy for constructing heterocyclic rings. niscpr.res.inresearchgate.netorganic-chemistry.orgbeilstein-journals.org This approach involves the formation of a new bond within the same molecule, leading to the creation of a cyclic structure.
A notable application of this compound is in the synthesis of pyrrolidine (B122466) derivatives. researchgate.net High yields of ethyl 1-benzoyl-4-chloro-2-phenylpyrrolidine-2-carboxylate and various 4-chloro-pyrrolidine-2-carbonitriles have been achieved through the intramolecular cyclization of the corresponding 2,3-dichloropropionamides. researchgate.net This reaction is effectively carried out under phase-transfer catalysis conditions. researchgate.net The resulting pyrrolidine rings in these molecules often adopt an envelope conformation. researchgate.net The design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives have also been explored, with the stereochemistry of the pyrrolidine ring playing a crucial role in their biological activity. nih.gov Other methods for synthesizing pyrrolidine derivatives include the electroreductive cyclization of imines with dihaloalkanes and the conversion of pyrrolidine-2,3-diones. beilstein-journals.orgnih.govrsc.org
Table 1: Synthesis of Pyrrolidine Derivatives from this compound Precursors researchgate.net
| Starting Material (this compound Derivative) | Product (Pyrrolidine Derivative) | Yield |
| Ethyl 1-benzoyl-2,3-dichloro-2-phenylpropionamide | Ethyl 1-benzoyl-4-chloro-2-phenylpyrrolidine-2-carboxylate | High |
| 1-Benzoyl-2-(2-benzyloxy-5-chlorophenyl)-2,3-dichloropropionamide | 1-Benzoyl-2-(2-benzyloxy-5-chlorophenyl)-4-chloropyrrolidine-2-carbonitrile | High |
| 1-Benzoyl-2-(4-benzyloxyphenyl)-2,3-dichloropropionamide | 1-Benzoyl-2-(4-benzyloxyphenyl)-4-chloropyrrolidine-2-carbonitrile | High |
| 4-Chloro-5-oxo-1,2-diphenyl-2,3-dichloropropionamide | 4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile | High |
While the direct intramolecular cyclization of this compound itself to form oxazoles is not explicitly detailed, related dichloro-acrylamides are precursors to oxazole (B20620) derivatives. The reaction of 2-acetylamino-3,3-dichloroacrylic-N-acetylamide with aliphatic secondary amines leads to the formation of oxazole derivatives. jst.go.jpresearchgate.net In contrast, reaction with primary amines primarily yields 2-acetylamino-2-(substituted amino)-3,3-dichloropropionamides. jst.go.jpresearchgate.net This suggests that the nature of the amine is critical in directing the reaction towards either substitution or cyclization to form an oxazole ring. Various synthetic methods for oxazoles exist, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and reactions involving α-haloketones or 1,3-dipolar additions. cutm.ac.inresearchgate.net
Intermolecular cycloaddition reactions represent a powerful tool for the construction of cyclic systems. kharagpurcollege.ac.in These reactions involve the combination of two different molecules to form a ring. While the direct participation of this compound in intermolecular cycloadditions is not extensively documented in the provided results, the principles of these reactions are relevant to the broader context of synthesizing complex molecules. For instance, Diels-Alder reactions, a type of [4+2] cycloaddition, are widely used to form six-membered rings. thalesnano.comnih.govmdpi.com Other types of cycloadditions, such as [2+2+2] cycloadditions, are also employed in the synthesis of complex cyclic structures. researchgate.net
Intramolecular Cyclization for Heterocyclic Scaffold Construction
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The presence of a chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers. The stereoselective synthesis of specific enantiomers or the resolution of a racemic mixture is crucial when these compounds are used as intermediates in the synthesis of biologically active molecules where stereochemistry is critical. wikipedia.orgresearchgate.net
Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. nih.govnih.govmdpi.com This can be achieved using chiral catalysts, auxiliaries, or starting materials. For example, the stereoselective synthesis of pyrrolidine-2,3-diones has been accomplished using a biocatalytic approach. rsc.org
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgresearchgate.net A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orggoogle.comgoogle.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Another technique is chiral column chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. nih.gov
Reaction Mechanisms and Kinetic Studies Involving 2,3 Dichloropropionamide
Mechanistic Pathways of Halogen-Amide Reactivity
The reactivity of 2,3-dichloropropionamide is primarily dictated by the chemistry of the α- and β-chloro substituents and the amide group. As a type of α-haloamide, its framework provides a platform for various chemical transformations. The presence of a halogen atom on the carbon adjacent (alpha) to the carbonyl group makes it susceptible to nucleophilic substitution. researchgate.net
Key mechanistic pathways include:
Nucleophilic Acyl Substitution: While the amide itself is the least reactive of the carboxylic acid derivatives, reactions can occur at the carbonyl carbon. However, the more prominent reaction pathways for α-haloamides typically involve the halogenated carbon centers. rcsi.com
Nucleophilic Substitution at Halogenated Carbons: The chlorine atoms on the 2nd and 3rd positions are susceptible to substitution by various nucleophiles. rsc.org The reaction often proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the chloride ion. The electrophilicity of the α-carbon is enhanced by the electron-withdrawing nature of the adjacent amide carbonyl group.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form unsaturated amides. rsc.org The presence of protons on the carbon atoms bearing the chlorine atoms allows for dehydrohalogenation.
Radical Reactions: The carbon-chlorine bond can be cleaved homolytically to generate radical intermediates. These radicals can then participate in a variety of transformations, including cyclizations and additions. researchgate.net
The interplay between these pathways is often controlled by the reaction conditions, such as the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. For instance, a strong, non-basic nucleophile might favor substitution, whereas a strong, sterically hindered base would promote elimination.
Kinetic Analysis of Transformation Reactions
The study of reaction kinetics provides quantitative insight into the mechanistic pathways of this compound transformations. Kinetic analysis involves measuring reaction rates under various conditions to determine the rate law, rate constant, and activation energy of a reaction. khanacademy.orglibretexts.org The rate law is an equation that links the reaction rate with the concentrations of reactants. khanacademy.orglibretexts.org
For a hypothetical reaction involving this compound (A) and a nucleophile (B), the rate law would take the form:
Rate = k[A]m[B]n
Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant, which must be determined experimentally. libretexts.org
The method of initial rates is a common experimental approach to determine the rate law. This involves measuring the initial reaction rate at different starting concentrations of reactants. The following interactive table illustrates how kinetic data can be used to determine the rate law for a hypothetical reaction.
Interactive Kinetic Data Analysis
Select different experimental conditions to see how changes in reactant concentrations affect the initial rate and help determine the reaction order.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-3 |
| 2 | 0.20 | 0.10 | 2.4 x 10-3 |
| 3 | 0.10 | 0.20 | 1.2 x 10-3 |
Analysis:
Comparing Experiment 2 to 1, doubling the concentration of this compound while keeping the nucleophile constant doubles the rate. This indicates the reaction is first order with respect to this compound (m=1).
Comparing Experiment 3 to 1, doubling the concentration of the nucleophile while keeping the this compound constant has no effect on the rate. This indicates the reaction is zero order with respect to the nucleophile (n=0).
Therefore, the determined rate law is: Rate = k[this compound]1 .
While specific kinetic studies on this compound are not extensively documented in publicly available literature, the principles of kinetic analysis are universally applicable. Kinetic studies on similar compounds, such as the saponification of 2,3-dichloro-1-propanol, have been performed using techniques like online conductivity measurements to follow the reaction progress and establish detailed kinetic models. Such studies are crucial for understanding reaction mechanisms and optimizing industrial processes.
Role of Catalysis in Directing Reaction Outcomes
Catalysis plays a crucial role in controlling the reaction pathways of this compound, enabling the synthesis of complex molecules with high selectivity and efficiency. Different catalytic systems can steer the reaction towards cyclization, substitution, or other desired transformations.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur.
In the context of this compound and related compounds, PTC is particularly effective for promoting intramolecular cyclization reactions. Research has demonstrated that derivatives of this compound can undergo cyclization under phase-transfer catalysis conditions. This methodology has been developed for the synthesis of various cyclic α-amino acids and their analogs. For instance, the intramolecular cyclization of N-substituted chloro-amides can be achieved in the presence of a base (like potassium carbonate) and a phase-transfer catalyst in an organic solvent. core.ac.uk
The general mechanism involves the deprotonation of a substrate at the interface of the two phases, followed by the transfer of the resulting anion by the catalyst into the organic phase, where it can undergo an intramolecular nucleophilic attack to form a cyclic product. This method avoids the need for strictly anhydrous conditions and can lead to high yields of cyclized products. The synthesis of various cyclic amino acid precursors has been achieved using this approach. core.ac.ukrsc.org
Phase-Transfer Catalysis Conditions for Cyclization
Typical components and their roles in a PTC system for the cyclization of halo-amides.
| Component | Example | Function |
|---|---|---|
| Substrate | N-substituted halo-amide | Reactant containing both nucleophilic and electrophilic centers. |
| Solvent System | Toluene / Water | Biphasic system to dissolve organic substrate and inorganic base separately. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the substrate to generate the nucleophile (anion). |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the anion from the aqueous/solid phase to the organic phase. rcsi.comgoogle.com |
Transition metals, particularly copper, are widely used to catalyze a variety of transformations involving halogenated compounds. Copper-catalyzed reactions can proceed through radical pathways, offering a complementary approach to traditional ionic reactions. researchgate.net
In a copper-catalyzed radical cyclization, a copper(I) species can react with the carbon-chlorine bond of a substrate like this compound to generate a carbon-centered radical via an atom transfer radical addition (ATRA) process. This radical can then undergo an intramolecular cyclization by adding to a suitably positioned unsaturated group (e.g., an amide or other functional group within the molecule).
The general steps for a copper-catalyzed radical cyclization are:
Initiation: A Cu(I) catalyst reacts with the halo-amide (R-X) to form a radical intermediate (R•) and a Cu(II) species (Cu(II)X).
Propagation (Cyclization): The generated radical undergoes an intramolecular cyclization to form a new ring and a new radical center.
Termination: The cyclized radical is then quenched, often by abstracting a halogen atom from the Cu(II)X species, which regenerates the Cu(I) catalyst and yields the final product. nih.gov
This type of reaction has been successfully applied to the cyclization of various halo-amides to produce heterocyclic structures like lactams. nih.govorganic-chemistry.org The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the substitution pattern on the starting material. nih.gov The use of copper catalysis is advantageous due to its low cost, low toxicity, and high tolerance for various functional groups. researchgate.net
Applications of 2,3 Dichloropropionamide in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecular Architectures
In chemical synthesis, "building blocks" are relatively simple molecules that can be assembled to create more complex structures. cam.ac.uksigmaaldrich.com 2,3-Dichloropropionamide (C₃H₅Cl₂NO) is recognized as a potent halogenated building block, prized for its dual reactivity. sigmaaldrich.comcymitquimica.com The molecule possesses two chlorine atoms on adjacent carbons, which act as effective leaving groups in nucleophilic substitution reactions. This allows for the sequential or simultaneous introduction of new functional groups. Furthermore, the amide moiety can participate in various transformations, including cyclization and reduction reactions. researchgate.net
This multi-faceted reactivity makes this compound a valuable starting material for the synthesis of heterocyclic compounds, which are core components of many natural products and functional materials. ijirset.cominfochems.co.kr For example, dichlorinated propionamide (B166681) derivatives are known to serve as intermediates in the formation of five-membered heterocycles like oxazoles. researchgate.net The reaction of the dichloro-backbone with appropriate nucleophiles can lead to intramolecular cyclization, efficiently constructing the ring system. Such transformations can be carried out under various conditions, including phase-transfer catalysis, which highlights the adaptability of this building block in different synthetic strategies. researchgate.net
The table below summarizes the key reactive sites of this compound and the potential structural motifs they can generate, illustrating its versatility.
| Reactive Site | Type of Reaction | Potential Product/Intermediate |
| C2-Cl Bond | Nucleophilic Substitution | Introduction of R-groups (e.g., amines, thiols, alkoxides) |
| C3-Cl Bond | Nucleophilic Substitution | Introduction of R'-groups |
| Amide Group | Cyclization | Formation of heterocyclic rings (e.g., oxazoles, thiazoles) |
| Amide Group | Reduction | Conversion to a primary amine functional group |
This interactive table demonstrates how different parts of the molecule can be modified to build complex structures.
Precursor for Advanced Pharmaceutical Intermediates
The synthesis of novel pharmaceutical agents often relies on the creation of advanced molecular intermediates that contain specific structural motifs. Heterocyclic and amino compounds are particularly prevalent in medicinal chemistry, forming the core scaffolds of countless drugs. researchgate.netiaea.org this compound serves as an excellent precursor for such intermediates precisely because it can be readily converted into these high-value structures.
The amide functional group can be chemically reduced to yield a 2,3-dichloropropylamine derivative. Amines are a fundamental class of compounds in pharmaceuticals due to their basicity and ability to form key interactions with biological targets. researchgate.net The presence of the two chlorine atoms provides handles for subsequent reactions, allowing for the construction of complex diamine derivatives or for cyclization to form nitrogen-containing heterocycles like piperazines or diazepanes after substitution with appropriate nucleophiles.
While direct synthesis pathways for specific commercial drugs from this compound are not extensively documented in public literature, its potential as a precursor is clear. Its reaction with various nucleophiles can generate a range of substituted intermediates that are pivotal for building larger, more complex drug candidates. For instance, reaction with anilines or other aromatic amines could lead to intermediates for kinase inhibitors, a major class of anticancer drugs.
The following table outlines a generalized research workflow for utilizing this compound as a precursor in a drug discovery context.
| Step | Action | Rationale |
| 1. Initial Reaction | React this compound with a selected nucleophile (e.g., a substituted aniline). | Creates a mono- or di-substituted intermediate with a new carbon-nitrogen or carbon-sulfur bond. |
| 2. Cyclization | Induce intramolecular reaction to form a heterocyclic ring. | Generates a core scaffold common in pharmaceuticals (e.g., benzothiazine, quinoxaline (B1680401) derivatives). |
| 3. Functionalization | Modify the remaining reactive sites or the amide group. | Adds functionality to modulate properties like solubility, potency, and selectivity. |
| 4. Biological Screening | Test the resulting compound for activity against a specific biological target. | Identifies promising lead compounds for further development. |
Role in the Generation of Diverse Chemical Libraries
Modern drug discovery heavily relies on the screening of large collections of compounds, known as chemical libraries, to identify new lead molecules. openaccessjournals.com The goal is to explore a vast "chemical space" to find molecules that interact with a biological target of interest. The effectiveness of a library depends on its chemical diversity. This compound is an ideal scaffold for generating such libraries through techniques like Diversity-Oriented Synthesis (DOS), which aims to create a wide range of different molecular structures from a simple starting material. openaccessjournals.com
The power of this compound lies in its three distinct points for diversification: the two chlorine atoms and the amide group. By using a combinatorial approach, where different building blocks are systematically reacted at each of these positions, a large and diverse library of compounds can be rapidly synthesized from a single core structure.
For example, a researcher could perform a series of reactions in parallel:
React this compound with a set of 20 different primary amines.
React each of those 20 products with a set of 20 different thiols.
Modify the amide group of each of the resulting 400 compounds using a set of 10 different reagents.
This three-step process would theoretically yield 20 x 20 x 10 = 4,000 unique molecules. Advanced techniques like continuous flow synthesis, which has been used to generate libraries of other heterocycles like triazoles, could be adapted for this purpose to automate and accelerate the library production. rsc.org This rapid generation of a focused library around a central scaffold is a powerful strategy for discovering molecules with specific biological activities. chemrxiv.orgnih.gov
The combinatorial potential of this compound is illustrated in the interactive table below.
| Input 1 (at C-2) | Input 2 (at C-3) | Resulting Core Structure |
| Aniline | Thiophenol | 2-anilino-3-(phenylthio)propionamide |
| Benzylamine | Ethanethiol | 2-(benzylamino)-3-(ethylthio)propionamide |
| Morpholine | Propanethiol | 2-morpholino-3-(propylthio)propionamide |
| Cyclohexylamine | 2-Mercaptoethanol | 2-(cyclohexylamino)-3-((2-hydroxyethyl)thio)propionamide |
This table shows how varying just two of the reactive sites with different nucleophiles can quickly generate structural diversity from the common this compound starting material.
Investigation of Biological Interactions and Mechanistic Insights of 2,3 Dichloropropionamide
Molecular Mechanisms of Biological Activity
Detailed studies on the specific molecular mechanisms of 2,3-dichloropropionamide's biological activity are not extensively documented in publicly accessible research.
Enzymatic Interaction Studies (e.g., Protease Inhibition)
Protein Binding and Conformational Impact Investigations
Investigations into the protein binding characteristics and the conformational impact of this compound are not extensively described in scientific research.
Structure-Activity Relationship (SAR) Studies in Biological Systems
Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound within biological systems are not well-documented.
Cellular and Subcellular Interaction Profiles
Detailed profiles of the cellular and subcellular interactions of this compound have not been a primary focus of available research.
Analytical Methodologies for Detection and Quantification of 2,3 Dichloropropionamide
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures into their individual components. For the analysis of 2,3-Dichloropropionamide, both gas and liquid chromatography, coupled with mass spectrometry, have proven to be highly effective.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. imist.ma In GC-MS, the sample is first vaporized and then separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. epa.gov The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. imist.ma
The development of GC-MS methods for this compound would involve optimizing several parameters to ensure adequate separation and detection. Key considerations include the selection of an appropriate GC column, typically a high-resolution capillary column, and the optimization of the temperature program to achieve good peak resolution. epa.gov The mass spectrometer settings, such as the ionization mode (e.g., electron ionization) and the selected ions for monitoring (SIM mode), are also critical for achieving high sensitivity and specificity. imist.ma While specific GC-MS applications for this compound are not extensively detailed in readily available literature, the general principles of GC-MS analysis for similar halogenated organic compounds are well-established and would be directly applicable. cdc.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of compounds that are not easily volatilized, are thermally labile, or require higher sensitivity. pacificbiolabs.comforensicrti.org In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. pacificbiolabs.com The use of two mass spectrometers in series (tandem MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). forensicrti.org
The development of an LC-MS/MS method for this compound would involve careful selection of the HPLC column, mobile phase composition, and gradient elution program to achieve optimal chromatographic separation. pacificbiolabs.com The mass spectrometer would be tuned to the specific precursor and product ions of this compound, enhancing the specificity of the analysis. forensicrti.org This technique is particularly advantageous for analyzing complex matrices, as it minimizes interferences and provides a high degree of confidence in the identification and quantification of the target analyte. chromatographyonline.com
Sample Preparation and Derivatization Protocols for Enhanced Detection
Effective sample preparation is a critical step in any analytical procedure, as it serves to isolate the analyte of interest from the sample matrix, concentrate it, and remove any interfering substances. youtube.combio-rad.com For the analysis of this compound, common sample preparation techniques may include liquid-liquid extraction, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, particularly when dealing with complex samples like environmental or biological matrices. eurl-pesticides.eueurl-pesticides.eu
In some cases, derivatization may be employed to enhance the detectability of this compound, especially for GC-MS analysis. greyhoundchrom.comjournalajacr.com Derivatization involves chemically modifying the analyte to create a derivative with improved chromatographic properties or a stronger response to the detector. jfda-online.com For example, a derivatizing agent could be used to increase the volatility of this compound or to introduce a functional group that is more readily ionized in the mass spectrometer. thermofisher.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. nih.gov
Validation of Analytical Procedures for Accuracy and Sensitivity
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eugally.cheuropa.eu This process involves a series of experiments to evaluate key performance characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). gally.chresearchgate.net
International guidelines, such as those from the International Council for Harmonisation (ICH) and regulatory bodies like the European Medicines Agency (EMA), provide a framework for the validation of analytical methods. europa.eueuropa.eu For the analysis of this compound, a validation study would typically involve analyzing a series of standards and spiked samples to determine the method's performance.
Key Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. europa.eu |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gally.ch |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. gally.ch |
Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gally.ch | | Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gally.ch | | Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gally.ch | | Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gally.ch |
Environmental Behavior and Transformation Pathways of 2,3 Dichloropropionamide
Degradation Dynamics in Environmental Compartments
Information regarding the degradation dynamics of 2,3-Dichloropropionamide in various environmental compartments such as soil, water, and air is not specified in the available scientific literature.
Abiotic transformation processes, including photodegradation and hydrolysis, are critical in determining the environmental persistence of a chemical. However, specific studies detailing these processes for this compound could not be located.
No studies were identified that investigate the photodegradation mechanisms or kinetics of this compound. The process by which this compound might be transformed by light, the rate of such reactions, and the resulting products remain uncharacterized in the public domain. While research exists for related compounds like 3,4-dichloropropionamide, this information cannot be directly extrapolated to the 2,3-isomer.
There is no available data concerning the hydrolysis pathways or the stability of this compound in aqueous environments. The rate of hydrolysis at different pH levels, a key factor for assessing environmental persistence in water and soil, has not been documented in the reviewed literature. General information on amide hydrolysis suggests that the stability can be pH-dependent, but specific rate constants and degradation products for this compound are unknown.
Biotic transformation, driven by microorganisms, is a primary route of degradation for many organic compounds in the environment.
No specific microbial biodegradation pathways for this compound have been documented. Research has not identified specific microorganisms or microbial consortia capable of degrading this compound, nor have the enzymatic reactions involved in its breakdown been elucidated. While extensive research is available on the biodegradation of other chlorinated pesticides, this knowledge is not directly applicable to this compound.
Consistent with the lack of information on biodegradation pathways, there are no identified biodegradation products for this compound reported in the scientific literature. The intermediate and final products that may result from microbial action on this compound are currently unknown.
Biotic Transformation Processes
Sorption and Mobility in Soil and Aquatic Matrices
A 1976 report on acrylamides mentions the formation of this compound from the chlorination of acrylamide (B121943) in acidic aqueous conditions. epa.govscribd.com However, it does not provide data on its subsequent behavior in soil or water. The high water solubility of related compounds like acrylamide suggests that it is not amenable to sorption, but this cannot be directly extrapolated to this compound without specific studies. scribd.com
Environmental Persistence and Dissipation Rates
There is a notable absence of research quantifying the environmental persistence and dissipation rates of this compound. The half-life of a compound—the time it takes for half of the initial amount to degrade—is a primary indicator of its persistence in various environmental compartments like soil and water. This information is crucial for understanding the potential for long-term contamination and exposure.
While the degradation of related amide herbicides has been studied, with some showing susceptibility to microbial degradation, specific data for this compound, including its degradation pathways and the identification of its breakdown products, remains uncharacterized in the public domain. ontosight.ai The potential for the compound and its derivatives to accumulate in the environment is noted as an area of concern that requires further research. ontosight.ai
Remediation Strategies for Environmental Contamination (General)
There are no specific remediation strategies documented in the scientific literature for contamination involving this compound. General remediation techniques for chlorinated organic compounds and pesticides in soil and water include:
In Situ Chemical Oxidation (ISCO): This method involves injecting chemical oxidants into the subsurface to destroy contaminants.
In Situ Chemical Reduction (ISCR): This technique uses reductants, such as zero-valent iron, to degrade toxic organic compounds.
Bioremediation: This strategy utilizes microorganisms to break down contaminants into less harmful substances.
Phytoremediation: This approach uses plants to absorb, sequester, or degrade contaminants from soil and water.
Stabilisation/Solidification: This process involves mixing contaminated soil with agents like powdered activated carbon and cement to reduce the leaching of pollutants.
While these methods are established for classes of chemicals that include chlorinated herbicides, their efficacy and applicability specifically for this compound have not been investigated or reported. Research on disinfection by-products has identified this compound, but these studies focus on its formation and toxicological aspects rather than its removal from the environment. researchgate.netresearchgate.netnor-water.euresearchgate.netresearchgate.netunc.edu
Computational Chemistry and Modeling Studies on 2,3 Dichloropropionamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
A thorough review of the scientific literature reveals a lack of specific studies employing quantum chemical calculations to investigate the electronic structure and reactivity of 2,3-Dichloropropionamide.
Quantum chemical calculations, rooted in the principles of quantum mechanics, are utilized to determine the electronic structure of molecules. These calculations can provide detailed information about molecular orbitals, electron density distribution, and various reactivity indices. Common methods include Density Functional Theory (DFT) and ab initio calculations, which can predict properties such as molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding a molecule's stability, reactivity, and potential reaction mechanisms. For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been employed to investigate the interaction of this compound with biological targets. A study by Holmes et al. (2017) explored the binding affinity of various disinfection by-products, including this compound, to the androgen receptor. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target). The simulation calculates a binding affinity or scoring function, which estimates the strength of the interaction.
In the aforementioned study, in silico molecular docking was used as part of a broader investigation into the endocrine-disrupting potential of disinfection by-products. The research identified that this compound was among the compounds that bind to the androgen receptor. nih.gov The study reported an IC50 value of 1.86 mM for the binding of this compound to the androgen receptor. nih.gov
| Compound | Target Protein | Binding Affinity (IC50) | Reference |
|---|---|---|---|
| This compound | Androgen Receptor | 1.86 mM | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological or Environmental Fate
A comprehensive search of the existing scientific literature indicates that no specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound to predict its biological activity or environmental fate.
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property, such as environmental fate. These models are built by correlating calculated molecular descriptors (which quantify various aspects of a molecule's structure and properties) with experimentally measured activities or properties. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity or fate of new or untested compounds, thereby prioritizing them for further experimental investigation and reducing the need for extensive testing.
Reaction Pathway Simulations and Transition State Analysis
There is a notable absence of published research focusing on reaction pathway simulations and transition state analysis specifically for this compound.
Future Directions and Emerging Research Avenues for 2,3 Dichloropropionamide
Innovations in Green Chemistry Synthesis Approaches
The synthesis of amides is one of the most frequently performed reactions in the chemical industry. rsc.org However, traditional methods often rely on hazardous solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which pose significant environmental and health risks. researchgate.netrsc.org Future research into the synthesis of 2,3-Dichloropropionamide should prioritize the adoption of green chemistry principles to minimize waste and environmental impact.
Key areas for innovation include the replacement of conventional solvents with more benign alternatives. A significant body of research has demonstrated the efficacy of various green solvents in other amidation reactions, which could be adapted for this compound. rsc.org These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as neoteric solvents such as deep eutectic solvents (DESs). rsc.orgbohrium.com
Table 1: Potential Green Solvents for this compound Synthesis
| Solvent Class | Example Solvents | Key Advantages |
|---|---|---|
| Bio-Derived | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), γ-Valerolactone (GVL) | Derived from renewable biomass, lower toxicity, often biodegradable. bohrium.com |
| Carbonate-Based | Dimethyl carbonate (DMC), Propylene carbonate (PC) | Low toxicity, biodegradable, favorable environmental profile. rsc.orgbohrium.com |
| Ester-Based | Ethyl acetate (B1210297) (EtOAc) | Readily available, relatively low toxicity, effective medium for coupling reactions. rsc.org |
| Neoteric | Deep Eutectic Solvents (DESs), Ionic Liquids (ILs) | Low volatility, high thermal stability, potential for recyclability. bohrium.com |
Furthermore, biocatalysis presents a powerful green alternative to traditional chemical synthesis. The use of enzymes, such as lipases, can enable the direct formation of amide bonds under mild conditions, often in green solvents, without the need for harsh coupling agents. nih.govrsc.org Specifically, immobilized Candida antarctica lipase (B570770) B (CALB) has shown broad applicability for creating amide bonds from a variety of carboxylic acids and amines. nih.gov Exploring the enzymatic synthesis of this compound could lead to a highly efficient and sustainable manufacturing process. Other enzymatic strategies, including the use of ATP-dependent amide bond synthetases, could also be investigated for this purpose. semanticscholar.orgacs.org
Exploration of Novel Catalytic Systems for Transformations
Developing methods to transform or degrade this compound is crucial for both synthetic applications and potential environmental remediation. Novel catalytic systems offer precise and efficient routes to modify the molecule's structure, for instance, through dehalogenation or complete degradation.
Catalytic dehalogenation is a promising avenue for reducing the toxicity of chlorinated compounds or for creating new chemical building blocks. Research could focus on developing catalysts that selectively remove one or both chlorine atoms from the propionamide (B166681) backbone. For example, visible-light-driven copper catalysis has proven effective for the dehalogenation of α-halocarboxylic acids and amides, a methodology that could be explored for this compound. acs.org Similarly, transition metal complexes, such as those based on ruthenium, are known to catalyze the dehalogenation of various organic halides and could be adapted for this specific substrate. acs.org
For environmental applications, photocatalytic degradation offers a pathway to mineralize the compound into harmless substances like CO₂, water, and inorganic halides. This advanced oxidation process (AOP) typically employs semiconductor nanomaterials, such as titanium dioxide (TiO₂), which generate highly reactive hydroxyl radicals upon UV irradiation. researchgate.netsemanticscholar.org Investigating the efficiency of different photocatalysts and optimizing reaction conditions (e.g., pH, catalyst loading) could lead to an effective method for removing this compound from contaminated water.
Advanced In Silico Modeling for Predictive Research
Computational chemistry and modeling, or in silico research, provide powerful predictive tools that can accelerate research and reduce reliance on costly and time-consuming experiments. These methods can be applied to forecast the physicochemical properties, biological activity, and potential toxicity of this compound.
Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, bond energies, and vibrational spectra. These calculations provide fundamental insights into the molecule's stability and reactivity, helping to predict its behavior in chemical reactions. nih.gov
To investigate potential biological interactions, molecular docking simulations can predict how this compound might bind to the active sites of specific enzymes or receptors. mdpi.com Given the presence of chlorine atoms, such studies should specifically account for the potential role of halogen bonding, a significant non-covalent interaction in ligand-receptor complexes. chemrxiv.orgnih.gov Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding poses over time, providing a more dynamic picture of the interaction. nih.gov
Table 2: Applications of In Silico Modeling for this compound Research
| Modeling Technique | Research Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Structural & Reactivity Analysis | Optimized molecular geometry, electronic properties (HOMO-LUMO gap), bond stability, reaction pathways. nih.gov |
| Molecular Docking | Biological Target Identification | Prediction of binding affinity and orientation within protein active sites; identification of potential toxicity targets. mdpi.comdntb.gov.ua |
| Molecular Dynamics (MD) | Interaction Stability Analysis | Assessment of the stability and dynamics of ligand-protein complexes over time. nih.gov |
| ADME/Tox Modeling | Predictive Toxicology | Estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles; prediction of drug-likeness and potential hazards. |
Integration of Omics Technologies in Biological Interaction Studies
To understand the biological impact of this compound exposure, a systems-level approach is necessary. Omics technologies—transcriptomics, proteomics, and metabolomics—offer a comprehensive view of the molecular changes that occur within a biological system in response to a xenobiotic (foreign chemical) substance. nih.govnih.gov
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated following exposure to the compound. This can highlight the specific cellular pathways that are activated or inhibited, such as stress response, DNA repair, or metabolic pathways, providing clues to the molecule's mechanism of action. nih.govnih.gov
Proteomics analyzes the entire protein complement of a cell or organism. By identifying changes in protein expression levels and post-translational modifications, proteomics provides a functional context to the transcriptomic data, showing the actual molecular machinery being altered by the compound.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. annualreviews.org This approach is particularly powerful for studying xenobiotics as it can simultaneously identify the breakdown products of this compound within an organism and detect perturbations in endogenous metabolic pathways. researchgate.netsemanticscholar.org This dual insight is critical for understanding both the fate of the compound (toxicokinetics) and its effects on the host (toxicodynamics).
Table 3: Omics Technologies for Studying Biological Interactions of this compound
| Omics Field | Core Analysis | Key Research Questions Answered |
|---|---|---|
| Transcriptomics | Gene expression profiling (RNA-Seq) | Which genes and cellular pathways are affected by exposure? What are the primary mechanisms of cellular response? mdpi.com |
| Proteomics | Protein expression and modification analysis | Which proteins are directly involved in the response? How is cellular function altered at the protein level? |
| Metabolomics | Small molecule metabolite profiling (LC-MS, NMR) | What are the metabolic byproducts of the compound? Which endogenous metabolic pathways are disrupted? annualreviews.orgsemanticscholar.org |
Development of Sustainable Environmental Management Strategies
Should this compound be identified as an environmental contaminant, the development of sustainable and effective remediation strategies would be paramount. Green technologies that leverage natural processes are highly desirable for environmental management.
Bioremediation utilizes microorganisms to break down pollutants. Future research could involve screening for and isolating bacteria or fungi from contaminated sites that are capable of degrading this compound. A key focus would be the identification of microbes possessing dehalogenase enzymes, which are critical for cleaving the carbon-chlorine bonds that are often responsible for the recalcitrance of such compounds. nih.govnih.gov Both aerobic and anaerobic degradation pathways should be explored to cover different environmental scenarios. google.comresearchgate.net
Phytoremediation is an eco-friendly approach that uses plants to clean up contaminated soil and water. researchgate.nettandfonline.com Research in this area would involve screening various plant species for their tolerance to this compound and their ability to uptake and metabolize it (phytoextraction and phytotransformation). nih.gov Another aspect is rhizoremediation, where plants stimulate microbial activity in the root zone, enhancing the degradation of the contaminant by soil microbes. mdpi.com Studies on other organochlorine compounds have shown that this plant-microbe synergy can significantly accelerate their removal from the environment. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2,3-Dichloropropionamide, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions using chloroacetyl precursors. To optimize purity, employ column chromatography with silica gel (60–120 mesh) and monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase. Post-synthesis, characterize intermediates using NMR (e.g., δ 2.5–3.0 ppm for CHCl groups) and ensure final product purity ≥98% via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- Spectroscopy : FT-IR (to confirm amide C=O stretch at ~1650 cm and C-Cl bonds at 600–800 cm) and NMR (to verify chlorinated carbon environments).
- Chromatography : GC-MS for volatile impurities and LC-QTOF for non-volatile byproducts.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
Report data with precision to three significant figures, adhering to IUPAC guidelines for compound characterization .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in nucleophilic environments?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying pH and temperature conditions.
- Isotopic Labeling : Introduce or isotopes to trace bond cleavage/formation pathways.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and validate with experimental data.
Ensure hypotheses are framed as comparative or causal questions (e.g., “How does solvent polarity affect SN2 vs. SN1 dominance?”) to enable rigorous debate .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from PubChem and NIST Standard Reference Data, applying random-effects models to account for variability in cell lines (e.g., HEK293 vs. HepG2) .
- Experimental Replication : Standardize assay conditions (e.g., ATP levels, incubation time) and include positive/negative controls (e.g., IC values for reference inhibitors).
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to identify outliers and report p-values with exact significance thresholds (e.g., p < 0.01) .
Q. How can this compound’s pharmacokinetic behavior be accurately modeled in preclinical studies?
- Methodological Answer :
- In Vivo Protocols : Administer doses intravenously (1–5 mg/kg) and collect plasma samples at 0, 15, 30, 60, and 120 minutes. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Compartmental Modeling : Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate clearance (CL) and volume of distribution (Vd).
- Ethical Compliance : Obtain IACUC approval and adhere to ARRIVE guidelines for animal reporting .
Q. What methodologies assess the environmental impact of this compound degradation byproducts?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to simulated environmental conditions (pH 4–9, 25–40°C) and quantify degradation products via HRMS.
- Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence models to measure LC values.
- Regulatory Alignment : Cross-reference EPA DSSTox data for hazard classification and persistence scores .
Q. How do researchers ensure reproducibility in stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks.
- Stability-Indicating Methods : Validate HPLC protocols per ICH Q2(R1), ensuring resolution between parent compound and degradation peaks.
- Data Reporting : Include mean ± SD for triplicate measurements and justify any deviations >5% .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
